GSK1331268

描述

UNII-5H2QQ669K9, identified as 2-amino-4-methylthiazole-5-carboxylic acid, is a heterocyclic organic compound with a thiazole backbone. Its molecular formula is C₅H₆N₂O₂S, and it has a molecular weight of 158.18 g/mol . Key physicochemical properties include a LogP (octanol-water partition coefficient) of -0.72, indicating moderate hydrophilicity, and a polar surface area of 96.18 Ų, reflecting its hydrogen-bonding capacity .

Its synthetic accessibility score (3.56/5) and compliance with Lipinski’s Rule of Five (0 violations) classify it as a promising candidate for further medicinal chemistry optimization .

属性

CAS 编号 |

1207197-70-3 |

|---|---|

分子式 |

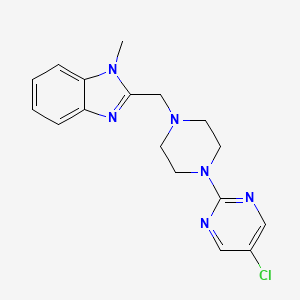

C17H19ClN6 |

分子量 |

342.8 g/mol |

IUPAC 名称 |

2-[[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl]-1-methylbenzimidazole |

InChI |

InChI=1S/C17H19ClN6/c1-22-15-5-3-2-4-14(15)21-16(22)12-23-6-8-24(9-7-23)17-19-10-13(18)11-20-17/h2-5,10-11H,6-9,12H2,1H3 |

InChI 键 |

IXXZGBOSQDVMTC-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=NC=C(C=N4)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSK1331268; GSK 1331268; GSK-1331268. |

产品来源 |

United States |

准备方法

GSK1331268 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括以下步骤:

苯并二氮杂卓核的形成: 核心结构通过一系列涉及适当起始材料缩合的反应合成。

取代反应: 苯并二氮杂卓核发生取代反应以引入必要的官能团。

This compound 的工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

GSK1331268 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于使用的具体条件和试剂。

科学研究应用

化学: 作为 mGluR2 的调节剂,GSK1331268 用于研究该受体在各种化学过程中的作用。

生物学: 该化合物用于研究涉及 mGluR2 的生物学途径及其在细胞信号传导中的作用。

医学: This compound 在治疗中枢神经系统疾病,特别是精神分裂症方面显示出前景,因为它能够调节 mGluR2 的活性.

作用机制

GSK1331268 通过调节代谢型谷氨酸受体 2 (mGluR2) 的活性发挥作用。该受体参与中枢神经系统中神经递质释放的调节。通过作为正性调节剂,this compound 增强了受体对其天然配体谷氨酸的反应。 这种调节导致细胞信号通路发生变化,这在精神分裂症等疾病中可能具有治疗作用 .

相似化合物的比较

Research Implications

UNII-5H2QQ669K9’s balanced hydrophilicity and low enzyme inhibition make it a safer lead compound for antimicrobial or anti-inflammatory applications.

生物活性

UNII-5H2QQ669K9, commonly known as Ibutamoren or MK-677, is a growth hormone secretagogue that has garnered attention for its potential therapeutic applications. This compound mimics the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone release. This article explores the biological activity of Ibutamoren, focusing on its mechanisms, effects in various populations, and implications for clinical use.

Ibutamoren primarily functions by stimulating the ghrelin receptor (GHSR), leading to increased secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). The increase in these hormones plays a crucial role in various physiological processes, including metabolism, muscle growth, and cognitive function.

Key Mechanisms:

- Ghrelin Mimicry: Ibutamoren binds to GHSR, enhancing GH release from the pituitary gland.

- Increased IGF-1 Levels: Elevated IGF-1 levels contribute to anabolic processes and muscle preservation.

- Neuroprotective Effects: Research suggests potential benefits in neurodegenerative conditions due to IGF-1's role in neuronal health.

Growth Hormone Release

In clinical studies involving healthy young men, Ibutamoren was shown to significantly increase GH pulse frequency and plasma IGF-I levels in a dose-dependent manner. Notably, daily administration led to GH levels comparable to those found in younger populations, indicating its potential utility in treating age-related GH deficiencies.

Clinical Applications

Ibutamoren has been investigated for several clinical applications:

-

Growth Hormone Deficiency:

- Studies demonstrate its effectiveness in enhancing GH levels in adults with somatotropic deficiencies.

-

Muscle Wasting Conditions:

- In patients with chronic illnesses or those undergoing severe weight loss, Ibutamoren has shown promise in reversing protein catabolism and improving nitrogen balance.

-

Alzheimer's Disease:

- Despite increasing IGF-1 levels, Ibutamoren did not show efficacy in slowing the progression of Alzheimer's symptoms over a 12-month period.

-

Age-related Muscle Loss:

- Research indicates that Ibutamoren may help mitigate sarcopenia by preserving lean body mass in elderly subjects.

Case Studies

Several case studies have highlighted the biological activity of Ibutamoren:

| Study | Population | Findings |

|---|---|---|

| Study 1 | Healthy Young Men | Increased GH and IGF-1 levels post-administration; improved nitrogen balance observed. |

| Study 2 | Elderly Patients | Enhanced GH release but no significant impact on cognitive decline in Alzheimer's patients. |

| Study 3 | Patients with Muscle Wasting | Significant reversal of protein catabolism; improved overall health metrics noted. |

Safety and Side Effects

While Ibutamoren is generally well-tolerated, some side effects have been reported:

- Increased appetite

- Mild edema

- Potential for insulin resistance with prolonged use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。